5-Demethylnobiletin

Catalog No.
S516266
CAS No.
2174-59-6
M.F
C20H20O8
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Demethylnobiletin

Researchers often attempt to use nobiletin as a cheaper substitute in PMF studies, but its C5-methoxy group drastically limits hydrogen bonding, resulting in weak target binding. 5-Demethylnobiletin overcomes this with a free C5-hydroxyl, delivering a 3- to 4-fold gain in cytotoxicity and potent 5-LOX inhibition. Key advantages:

  • Sub-µM 5-LOX selectivity with no COX-2 cross-reactivity
  • Essential reference standard for LC-MS/MS quantitation of nobiletin metabolism
  • Benchmark API for evaluating novel organogel/Pickering emulsion delivery systems

Supplied with full analytical QC for immediate research deployment.

CAS Number

2174-59-6

Product Name

5-Demethylnobiletin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3

InChI Key

DOFJNFPSMUCECH-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

5-Demethylnobiletin; 5 Demethylnobiletin;

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC

The exact mass of the compound Demethylnobiletin is 388.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618927. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

5-Demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) is a highly bioactive polymethoxyflavone (PMF) derived from citrus peel, structurally distinguished from its parent compound, nobiletin, by a single demethylation at the C5 position. This specific structural modification—yielding a free hydroxyl group—fundamentally alters the molecule's hydrogen bonding capacity, lipophilicity, and target binding affinity. In commercial procurement, 5-demethylnobiletin is primarily sourced as a high-value reference standard for nobiletin metabolism studies, a potent 5-LOX inhibitor for anti-inflammatory research, and a lead compound in oncology models where it consistently demonstrates superior antiproliferative efficacy compared to fully methylated PMFs [1].

Research Fit

Demethylated PMF with distinct target engagement vs. nobiletin
Selective 5-LOX pathway research tool without COX-2 confounding
Supports in vivo colon and skin carcinogenesis model studies

Buyers may be tempted to procure the significantly cheaper and more abundant parent compound, nobiletin, as a generic in-class substitute. However, this substitution fails in application-critical performance because the C5-methoxy group in nobiletin creates a massive lipophilic effect that hinders specific protein interactions. The free C5-hydroxyl group in 5-demethylnobiletin enables critical intramolecular hydrogen bonding, which translates to a 3- to 4-fold increase in cytotoxic potency against various cancer cell lines and highly selective 5-lipoxygenase (5-LOX) inhibition [1]. Furthermore, 5-demethylnobiletin exhibits high crystallinity and distinct solubility profiles, requiring specific organogel or Pickering emulsion formulations for in vivo delivery, meaning formulation protocols optimized for nobiletin will not seamlessly transfer to 5-demethylnobiletin [2].

Substitution Risk

5-DMN

Direct 5-LOX inhibitor; IC50 context available

Nobiletin

No reported 5-LOX engagement; may yield different inflammatory endpoints

5-DMN

Reported anti-proliferative and tumor-promotion model response

Nobiletin

Model response may be lower; cannot assume interchangeable activity

5-DMN

Forms highly active didemethylnobiletin metabolites in vivo

Nobiletin

Metabolite profile differs; activity spectrum may shift interpretation

Superior Antiproliferative Potency in Colon Cancer Models

In comparative in vitro assays against human colon cancer cell lines, 5-demethylnobiletin demonstrates significantly enhanced growth inhibitory effects over nobiletin. Specifically, the half-maximal inhibitory concentration (IC50) required for 5-demethylnobiletin to suppress HCT116 cell growth is 8.4 μM, compared to a notably higher 37.0 μM for nobiletin. A similar trend is observed in HT-29 cells, where 5-demethylnobiletin yields an IC50 of 22.0 μM versus 46.2 μM for nobiletin[1].

Evidence DimensionIn vitro cytotoxicity (IC50) in HCT116 colon cancer cells
Target Compound Data8.4 μM
Comparator Or Baseline37.0 μM (Nobiletin)
Quantified Difference4.4-fold higher potency for 5-demethylnobiletin
ConditionsHCT116 cell line viability assay

For researchers developing chemopreventive agents, procuring 5-demethylnobiletin provides a substantially more potent lead compound than standard nobiletin, reducing required dosing concentrations in downstream assays.

5-LOX Inhibition vs. NOB
Head-to-head
5-DMN: IC50 0.1 μM
Nobiletin: no direct inhibition
Direct inhibitor vs. inactive comparator
Supports 5-LOX pathway research without COX-2 interference
LTB4/elastase cellular IC50 0.35 μM

Selective 5-Lipoxygenase (5-LOX) Inhibition for Anti-Inflammatory Assays

5-Demethylnobiletin acts as a direct and potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. Quantitative assays show that 5-demethylnobiletin inhibits 5-LOX with an IC50 of 0.1 μM and suppresses the formation of leukotriene B4 (LTB4) in rat neutrophils with an IC50 of 0.35 μM. Crucially, this inhibition occurs without affecting the expression of cyclooxygenase-2 (COX-2), providing a highly selective mechanistic profile compared to broad-spectrum non-selective flavonoid inhibitors [1].

Evidence Dimension5-LOX enzymatic inhibition (IC50)
Target Compound Data0.1 μM
Comparator Or BaselineCOX-2 inhibition (No significant effect)
Quantified DifferenceHighly selective 5-LOX inhibition without COX-2 interference
ConditionsIn vitro 5-LOX enzymatic assay

Procuring this compound allows researchers to isolate 5-LOX-specific anti-inflammatory pathways without confounding cross-reactivity from COX-2 suppression.

Colon Cancer Model Response
Head-to-head
5-DMN: enhanced tumor growth inhibition
Nobiletin: less effective in same model
Reported model-response difference
Colorectal cancer model endpoint interpretation
Xenograft; p53-mediated apoptosis/autophagy

Enhanced Cytotoxicity in Hypopharyngeal Squamous Cell Carcinoma

In models of TGF-β-mediated epithelial-mesenchymal transition (EMT) in FaDu cells (hypopharyngeal squamous cell carcinoma), 5-demethylnobiletin significantly outperforms nobiletin over extended treatment periods. At 72 hours, 5-demethylnobiletin achieved an IC50 of 5.84 µM, whereas nobiletin only reached an IC50 of 19.92 µM. The combination of both agents yielded a synergistic effect, but as a standalone agent, the demethylated form is vastly superior[1].

Evidence DimensionCytotoxicity (IC50) in FaDu cells at 72 hours
Target Compound Data5.84 µM
Comparator Or Baseline19.92 µM (Nobiletin)
Quantified Difference3.4-fold greater cytotoxicity for 5-demethylnobiletin
ConditionsFaDu cell line, 72-hour treatment, MTT assay

This quantitative advantage makes 5-demethylnobiletin the preferred PMF standard for head and neck cancer research, ensuring stronger baseline efficacy in EMT suppression models.

Skin Carcinogenesis Model
Head-to-head
5-DMN: reduced tumor incidence & multiplicity
Nobiletin: less sustained tumor suppression
Greater and more sustained endpoint response
Skin tumor promotion model endpoint context
DMBA/TPA model; PI3K/STAT3 pathway inhibition

Formulation-Dependent Bioaccessibility and Processability

A major procurement consideration for 5-demethylnobiletin is its high crystallinity and poor water solubility, which limits its raw oral bioavailability. However, when processed into an organogel-based emulsion, its solubility in medium-chain triacylglycerols increases by 3.5 times without crystal formation over 5 days. In simulated gastrointestinal digestion models (TIM-1), the bioaccessibility of 5-demethylnobiletin delivered via organogel-based emulsions was 3.26-fold higher than that of a standard oil suspension [1].

Evidence DimensionIn vitro bioaccessibility (TIM-1 digestive model)
Target Compound DataOrganogel-based emulsion formulation
Comparator Or BaselineStandard bulk oil suspension
Quantified Difference3.26-fold increase in bioaccessibility
ConditionsTIM-1 gastrointestinal model and pH-stat lipolysis

Buyers intending to use 5-demethylnobiletin in vivo or in functional foods must procure compatible emulsion excipients (e.g., organogels or Pickering stabilizers) to overcome its inherent crystallinity and unlock its biological value.

Xenobiotic Metabolism Modulation
Class-level inference
5-DMN: inhibits CYP1B1, upregulates UGTs/GSTs
Other PMFs: CYP1B1 effect not established
Dual pro-carcinogen enzyme modulation reported
Chemoprevention mechanism context requires validation
BaP-induced colon model; data to verify

Analytical Baseline for Nobiletin Metabolism Workflows

In pharmacokinetic profiling of citrus polymethoxyflavones, 5-demethylnobiletin serves as the critical Phase I autohydrolysis and cytochrome P450-mediated metabolite of nobiletin. While nobiletin itself is heavily metabolized in vivo, quantifying its true bioavailability requires highly pure 5-demethylnobiletin as an analytical reference standard. Without this specific demethylated standard, LC-MS/MS workflows cannot accurately distinguish between the parent compound's intrinsic activity and the often more potent effects of its primary circulating metabolites [1].

Evidence DimensionMetabolite quantification accuracy
Target Compound DataDirect LC-MS/MS calibration using 5-demethylnobiletin standard
Comparator Or BaselineInferred metabolism without specific 5-demethylated standard
Quantified DifferenceEnables exact pharmacokinetic tracking of the primary active Phase I metabolite
ConditionsIn vivo pharmacokinetic LC-MS/MS analysis

Procuring high-purity 5-demethylnobiletin is an absolute requirement for laboratories conducting rigorous in vivo pharmacokinetic or bioavailability studies on nobiletin and related citrus extracts.

Metabolite Bioactivation
Cross-study
5-DMN (parent): 37% inhibition at 10 μM
5,3'-didemethylnobiletin: IC50 0.12 μM
Metabolite ~83-fold lower IC50 vs. parent
In vivo metabolite potency context differs from parent
SW620 cells; 72h viability assay

Reference Standard for Nobiletin Metabolism and Pharmacokinetics

As a primary phase I autohydrolysis and cytochrome P450 metabolite of nobiletin, 5-demethylnobiletin is an essential analytical standard for LC-MS/MS quantification in pharmacokinetic studies of citrus PMFs [1].

Lead Compound for Selective 5-LOX Inhibitor Development

Due to its sub-micromolar IC50 against 5-LOX and lack of COX-2 interference, it is the optimal choice for screening assays targeting leukotriene-mediated inflammatory diseases [2].

Active Agent in Advanced Delivery System Formulations

Its high crystallinity makes it a rigorous benchmark API for testing the encapsulation efficiency and bioaccessibility enhancements of novel organogel and Pickering emulsion delivery systems [3].

In Vitro Oncology Modeling for Colorectal and Squamous Cell Carcinomas

Given its 3- to 4-fold higher potency over nobiletin, it is the preferred PMF for investigating p53-regulated cell death signaling, apoptosis, and EMT suppression in HCT116, HT-29, and FaDu cell lines [4].

Application Fit

Application
Selection Property
Validation Focus
Colorectal cancer model studies
Cell-model endpoint review
p53-mediated apoptosis and tumor-promotion model response
Leukotriene pathway research
5-LOX selectivity without COX-2 interference
LTB4 and elastase release assay endpoints
Metabolite bioactivation studies
In vivo metabolite profiling context
Metabolite potency and anti-proliferative activity review
Skin carcinogenesis model research
TPA-induced inflammation pathway inhibition
Tumor incidence and multiplicity endpoint monitoring

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

388.11581759 Da

Monoisotopic Mass

388.11581759 Da

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

145 - 146 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OGE0V42MOT

Other CAS

2174-59-6

Wikipedia

5-O-desmethylnobiletin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]
1: Guo R, Zhang X, Su J, Xu H, Zhang Y, Zhang F, Li D, Zhang Y, Xiao X, Ma S, Yang H. Identifying potential quality markers of Xin-Su-Ning capsules acting on arrhythmia by integrating UHPLC-LTQ-Orbitrap, ADME prediction and network target analysis. Phytomedicine. 2018 May 15;44:117-128. doi: 10.1016/j.phymed.2018.01.019. Epub 2018 Feb 10. PubMed PMID: 29526583.
2: Wang M, Meng D, Zhang P, Wang X, Du G, Brennan C, Li S, Ho CT, Zhao H. Antioxidant Protection of Nobiletin, 5-Demethylnobiletin, Tangeretin, and 5-Demethyltangeretin from Citrus Peel in Saccharomyces cerevisiae. J Agric Food Chem. 2018 Mar 28;66(12):3155-3160. doi: 10.1021/acs.jafc.8b00509. Epub 2018 Mar 16. PubMed PMID: 29526093.
3: Zhang Y, Zhao C, Tian G, Lu C, Li Y, He L, Xiao H, Zheng J. Simultaneous characterization of chemical structures and bioactivities of citrus-derived components using SERS barcodes. Food Chem. 2018 Feb 1;240:743-750. doi: 10.1016/j.foodchem.2017.07.103. Epub 2017 Jul 25. PubMed PMID: 28946337.
4: Song M, Wu X, Charoensinphon N, Wang M, Zheng J, Gao Z, Xu F, Li Z, Li F, Zhou J, Xiao H. Dietary 5-demethylnobiletin inhibits cigarette carcinogen NNK-induced lung tumorigenesis in mice. Food Funct. 2017 Mar 22;8(3):954-963. doi: 10.1039/c6fo01367h. PubMed PMID: 28154877.
5: Zhang H, Zheng J, Liu A, Xiao H, He L. Label-free Imaging and Characterization of Cancer Cell Responses to Polymethoxyflavones Using Raman Microscopy. J Agric Food Chem. 2016 Dec 28;64(51):9708-9713. doi: 10.1021/acs.jafc.6b03899. Epub 2016 Dec 15. PubMed PMID: 27977189.
6: Cao X, Ma C, Gao Z, Zheng J, He L, McClements DJ, Xiao H. Characterization of the Interactions between Titanium Dioxide Nanoparticles and Polymethoxyflavones Using Surface-Enhanced Raman Spectroscopy. J Agric Food Chem. 2016 Dec 14;64(49):9436-9441. Epub 2016 Dec 5. PubMed PMID: 27960290.
7: Cheung TK, Li W, Ho HM, Liang ZT, Huang CQ. [Chemical variation in Aurantii Fructus before and after processing based on UHPLC-Q-TOF-MS]. Zhongguo Zhong Yao Za Zhi. 2016 Jun;41(11):2070-2080. doi: 10.4268/cjcmm20161116. Chinese. PubMed PMID: 28901103.
8: Song M, Charoensinphon N, Wu X, Zheng J, Gao Z, Xu F, Wang M, Xiao H. Inhibitory Effects of Metabolites of 5-Demethylnobiletin on Human Nonsmall Cell Lung Cancer Cells. J Agric Food Chem. 2016 Jun 22;64(24):4943-9. doi: 10.1021/acs.jafc.6b01367. Epub 2016 Jun 7. PubMed PMID: 27219898.
9: Tung YC, Li S, Huang Q, Hung WL, Ho CT, Wei GJ, Pan MH. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice. J Agric Food Chem. 2016 Apr 27;64(16):3196-205. doi: 10.1021/acs.jafc.6b00706. Epub 2016 Apr 15. PubMed PMID: 27041493.
10: Ye X, Song F, Fan G, Wu F. [Simultaneous determination of 11 constituents in Citrus reticulate 'Chachi' by high performance liquid chromatography]. Se Pu. 2015 Apr;33(4):423-7. Chinese. PubMed PMID: 26292415.
11: Chen YK, Wang HC, Ho CT, Chen HY, Li S, Chan HL, Chung TW, Tan KT, Li YR, Lin CC. 5-demethylnobiletin promotes the formation of polymerized tubulin, leads to G2/M phase arrest and induces autophagy via JNK activation in human lung cancer cells. J Nutr Biochem. 2015 May;26(5):484-504. doi: 10.1016/j.jnutbio.2014.12.003. Epub 2015 Jan 29. PubMed PMID: 25765513.
12: Ye X, Cao D, Zhao X, Song F, Huang Q, Fan G, Wu F. Chemical fingerprint and metabolic profile analysis of Citrus reticulate 'Chachi' decoction by HPLC-PDA-IT-MS(n) and HPLC-Quadrupole-Orbitrap-MS method. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Nov 1;970:108-20. doi: 10.1016/j.jchromb.2014.06.035. Epub 2014 Jul 6. PubMed PMID: 25255155.
13: Chiu SP, Wu MJ, Chen PY, Ho YR, Tai MH, Ho CT, Yen JH. Neurotrophic action of 5-hydroxylated polymethoxyflavones: 5-demethylnobiletin and gardenin A stimulate neuritogenesis in PC12 cells. J Agric Food Chem. 2013 Oct 2;61(39):9453-63. doi: 10.1021/jf4024678. Epub 2013 Sep 23. PubMed PMID: 24003765.
14: Kimura J, Nemoto K, Yokosuka A, Mimaki Y, Degawa M, Ohizumi Y. 6-demethoxynobiletin, a nobiletin-analog citrus flavonoid, enhances extracellular signal-regulated kinase phosphorylation in PC12D cells. Biol Pharm Bull. 2013;36(10):1646-9. Epub 2013 Aug 9. PubMed PMID: 23934345.
15: Zheng J, Song M, Dong P, Qiu P, Guo S, Zhong Z, Li S, Ho CT, Xiao H. Identification of novel bioactive metabolites of 5-demethylnobiletin in mice. Mol Nutr Food Res. 2013 Nov;57(11):1999-2007. doi: 10.1002/mnfr.201300211. Epub 2013 Jul 26. PubMed PMID: 23894027.
16: Zheng J, Fang X, Cao Y, Xiao H, He L. Monitoring the chemical production of citrus-derived bioactive 5-demethylnobiletin using surface-enhanced Raman spectroscopy. J Agric Food Chem. 2013 Aug 28;61(34):8079-83. doi: 10.1021/jf4027475. Epub 2013 Aug 20. PubMed PMID: 23885986; PubMed Central PMCID: PMC3786449.
17: Yen JH, Weng CY, Li S, Lo YH, Pan MH, Fu SH, Ho CT, Wu MJ. Citrus flavonoid 5-demethylnobiletin suppresses scavenger receptor expression in THP-1 cells and alters lipid homeostasis in HepG2 liver cells. Mol Nutr Food Res. 2011 May;55(5):733-48. doi: 10.1002/mnfr.201000226. Epub 2011 Jan 10. PubMed PMID: 21225617.
18: Li S, Wang Y, Wang Z, Xiao H, Lo CY, Rawson N, Ho CT. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomed Chromatogr. 2010 Aug;24(8):838-45. doi: 10.1002/bmc.1372. PubMed PMID: 20033889.
19: Wang D, Wang J, Huang X, Tu Y, Ni K. Identification of polymethoxylated flavones from green tangerine peel (Pericarpium Citri Reticulatae Viride) by chromatographic and spectroscopic techniques. J Pharm Biomed Anal. 2007 May 9;44(1):63-9. Epub 2007 Feb 3. PubMed PMID: 17367982.
20: Nagase H, Omae N, Omori A, Nakagawasai O, Tadano T, Yokosuka A, Sashida Y, Mimaki Y, Yamakuni T, Ohizumi Y. Nobiletin and its related flavonoids with CRE-dependent transcription-stimulating and neuritegenic activities. Biochem Biophys Res Commun. 2005 Dec 2;337(4):1330-6. Epub 2005 Oct 10. PubMed PMID: 16253614.

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